molecular formula C4H7NO2 B144397 (3S,4S)-3-Amino-4-methyloxetan-2-one CAS No. 131232-74-1

(3S,4S)-3-Amino-4-methyloxetan-2-one

Cat. No. B144397
M. Wt: 101.1 g/mol
InChI Key: NBTZBUKVCIOYMU-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-Amino-4-methyloxetan-2-one, also known as AMO, is a cyclic amino acid that has gained attention in scientific research due to its unique structure and potential biological applications.

Scientific Research Applications

(3S,4S)-3-Amino-4-methyloxetan-2-one has been studied for its potential use as a building block for the synthesis of peptides and proteins. It has also been investigated for its ability to form stable complexes with metal ions, which could have applications in catalysis and sensing. Additionally, (3S,4S)-3-Amino-4-methyloxetan-2-one has been explored for its potential use as a chiral auxiliary in asymmetric synthesis.

Mechanism Of Action

The mechanism of action of (3S,4S)-3-Amino-4-methyloxetan-2-one is not fully understood, but it is believed to interact with metal ions and amino acid residues in proteins. It has been shown to form stable complexes with copper ions, which could potentially affect the function of copper-containing enzymes.

Biochemical And Physiological Effects

(3S,4S)-3-Amino-4-methyloxetan-2-one has been shown to have low toxicity and is not known to have any significant physiological effects. However, its ability to interact with metal ions and amino acid residues in proteins could potentially affect the function of these molecules.

Advantages And Limitations For Lab Experiments

One advantage of using (3S,4S)-3-Amino-4-methyloxetan-2-one in lab experiments is its unique structure, which could potentially lead to the development of new compounds with interesting biological properties. However, its synthesis method is complex and time-consuming, which could limit its use in certain applications.

Future Directions

There are several future directions for research on (3S,4S)-3-Amino-4-methyloxetan-2-one. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies on its interactions with metal ions and amino acid residues in proteins could lead to the development of new catalysts and sensing materials. Finally, exploring its potential as a building block for the synthesis of peptides and proteins could lead to the discovery of new bioactive compounds.

Synthesis Methods

(3S,4S)-3-Amino-4-methyloxetan-2-one can be synthesized through a multistep process involving the reaction of 2,3-epoxypropanoic acid with ammonia and a reducing agent. The resulting product is then subjected to various purification steps to obtain pure (3S,4S)-3-Amino-4-methyloxetan-2-one. This synthesis method has been optimized to produce high yields of (3S,4S)-3-Amino-4-methyloxetan-2-one with high purity.

properties

CAS RN

131232-74-1

Product Name

(3S,4S)-3-Amino-4-methyloxetan-2-one

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

IUPAC Name

(3S,4S)-3-amino-4-methyloxetan-2-one

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3-/m0/s1

InChI Key

NBTZBUKVCIOYMU-HRFVKAFMSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O1)N

SMILES

CC1C(C(=O)O1)N

Canonical SMILES

CC1C(C(=O)O1)N

synonyms

2-Oxetanone,3-amino-4-methyl-,(3S-trans)-(9CI)

Origin of Product

United States

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